molecular formula C16H22N2O4 B2980949 N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1311674-79-9

N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B2980949
CAS No.: 1311674-79-9
M. Wt: 306.362
InChI Key: OGYHSTQEWZFLKZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its biological activity. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with ethylamine to form the corresponding imine.

    Cyanomethylation: The imine is then reacted with cyanomethyl anion, generated from a cyanomethylating agent such as sodium cyanide or potassium cyanide, to introduce the cyanomethyl group.

    Amidation: The resulting intermediate undergoes amidation with propanoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties. Additionally, it can interact with neurotransmitter receptors, potentially leading to sedative or anticonvulsant effects.

Comparison with Similar Compounds

N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with anti-cancer properties.

    Trimethoprim: An antibiotic that inhibits bacterial dihydrofolate reductase.

The uniqueness of this compound lies in its specific structural features, such as the cyanomethyl and ethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-18(9-8-17)15(19)7-6-12-10-13(20-2)16(22-4)14(11-12)21-3/h10-11H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYHSTQEWZFLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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